molecular formula C6H5Cl2NO2S B13906642 (4-Chlorophenyl)sulfamyl chloride CAS No. 172662-89-4

(4-Chlorophenyl)sulfamyl chloride

Cat. No.: B13906642
CAS No.: 172662-89-4
M. Wt: 226.08 g/mol
InChI Key: BRILQXRAARKYQS-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)sulfamyl chloride, also known as 4-Chlorobenzenesulfonyl chloride, is a vital chemical intermediate in organic synthesis and drug discovery. Its primary research value lies in its role as a versatile sulfonylation agent, facilitating the introduction of the (4-chlorophenyl)sulfonyl group into target molecules. This reaction is fundamental for creating sulfonamide derivatives, a class of compounds with significant biological and pharmacological properties. Researchers utilize this compound extensively in the synthesis of potential therapeutic agents, including antibacterial sulfonamides [https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorobenzenesulfonyl-chloride] and enzyme inhibitors. The compound's reactivity stems from the electrophilic sulfur center in the sulfonyl chloride group, which is readily attacked by nucleophiles such as amines to form sulfonamides, or alcohols to form sulfonate esters. Its specific application in developing COX-2 inhibitors for anti-inflammatory activity and in creating novel compounds for material science underscores its importance in medicinal and synthetic chemistry. This high-purity reagent is intended for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172662-89-4

Molecular Formula

C6H5Cl2NO2S

Molecular Weight

226.08 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfamoyl chloride

InChI

InChI=1S/C6H5Cl2NO2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H

InChI Key

BRILQXRAARKYQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Innovations for 4 Chlorophenyl Sulfamyl Chloride

Classical Approaches to the Synthesis of (4-Chlorophenyl)sulfamyl chloride

The traditional and most established method for the synthesis of this compound involves the direct chlorosulfonation of chlorobenzene (B131634). This process typically utilizes chlorosulfonic acid as the sulfonating agent. In a common procedure, chlorobenzene is treated with an excess of chlorosulfonic acid. prepchem.com The reaction is generally exothermic and requires careful temperature control.

Another classical route involves a modified Sandmeyer reaction. acs.org This method starts with the diazotization of 4-chloroaniline (B138754), which is then reacted with sulfur dioxide in the presence of a copper salt, such as copper(I) chloride, to yield the desired sulfonyl chloride. acs.orgresearchgate.net Variations of this method have been developed to improve yield and safety, including the use of thionyl chloride as a source for sulfur dioxide in an aqueous acidic medium. acs.orgresearchgate.net This aqueous process offers advantages by precipitating the product, which has low water solubility, in high yield and purity. acs.orgresearchgate.net

A further classical approach involves the reaction of a diazonium salt, generated from 4-chloroaniline, with sulfur dioxide in glacial acetic acid. researchgate.net However, this method often requires careful control of water content to be effective. researchgate.net

The following table summarizes key aspects of these classical synthetic routes.

Starting MaterialReagentsKey ConditionsAdvantagesDisadvantages
ChlorobenzeneChlorosulfonic acid, Thionyl chloride70°CDirect, established methodUse of excess corrosive and hazardous reagents
4-ChloroanilineSodium nitrite (B80452), HCl, SO₂, Copper saltLow temperature for diazotizationCan be performed in aqueous mediaRequires careful handling of diazonium salts
4-ChloroanilineSodium nitrite, HCl, SO₂, Acetic acidLow temperature, minimal water contentEstablished laboratory procedureSensitive to reaction conditions, particularly water content

Modern Synthetic Advancements and Methodological Refinements

Recent advancements in the synthesis of aryl sulfonyl chlorides, including this compound, have focused on improving efficiency, safety, and substrate scope. One significant refinement is the use of continuous flow reactors for the chlorosulfonylation of in-situ generated diazonium salts. rsc.orgnih.gov This approach offers mild reaction conditions, eliminates the need for added acid, and provides a safer, more scalable, and less labor-intensive process compared to traditional batch methods. rsc.orgnih.gov

Another modern approach involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.govacs.org This method demonstrates significant functional group tolerance and proceeds under mild conditions, allowing for the synthesis of a variety of arylsulfonyl chlorides. nih.govacs.org The use of a palladium catalyst promotes carbon-sulfur bond formation, a departure from typical palladium catalysis which often leads to desulfonylation. nih.gov

Furthermore, the development of novel reagents has provided milder and more selective routes. For instance, the use of a pyrylium (B1242799) salt (Pyry-BF4) allows for the conversion of primary sulfonamides into sulfonyl chlorides under mild conditions, tolerating a wide range of functional groups. nih.gov This is particularly useful for late-stage functionalization of complex molecules. nih.gov

The following table highlights some of these modern synthetic advancements.

PrecursorCatalyst/ReagentKey Features
4-ChloroanilineIn-situ generated diazonium saltContinuous flow process, mild conditions, no added acid rsc.orgnih.gov
4-Chlorophenylboronic acidPalladium catalystHigh functional group tolerance, mild conditions nih.govacs.org
4-ChlorophenylsulfonamidePyrylium salt (Pyry-BF4)Mild conditions, high selectivity, suitable for late-stage functionalization nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. A key development in this area is the use of aqueous reaction conditions. For example, conducting the Sandmeyer-type reaction in water, using thionyl chloride as a sulfur dioxide source, presents a safer and more environmentally benign alternative to traditional methods that use organic solvents like acetic acid. acs.orgresearchgate.net The low solubility of the arylsulfonyl chloride product in water facilitates its direct precipitation, simplifying purification and minimizing solvent waste. acs.orgresearchgate.net

Another green approach focuses on the use of less hazardous and more sustainable reagents. The use of S-alkylisothiourea salts, which are odorless and easily prepared, in combination with N-chlorosuccinimide (NCS) as a chlorinating agent, provides a convenient and environmentally friendly method for synthesizing sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This method avoids the use of toxic reagents like chlorine gas and allows for the recycling of the succinimide (B58015) byproduct. organic-chemistry.orgorganic-chemistry.org

The development of photocatalytic methods also aligns with green chemistry principles. A heterogeneous potassium poly(heptazine imide) photocatalyst has been used to produce sulfonyl chlorides from arenediazonium salts under mild conditions, using visible light at room temperature. acs.org This method avoids the use of transition metal catalysts and harsh reagents. acs.org

The following table summarizes some green chemistry approaches for the synthesis of sulfonyl chlorides.

ApproachKey PrincipleReagents/ConditionsEnvironmental Benefit
Aqueous SynthesisUse of water as a solventThionyl chloride as SO₂ source, copper catalystReduced use of organic solvents, safer process, easy product isolation acs.orgresearchgate.net
Alternative ReagentsUse of less hazardous materialsS-alkylisothiourea salts, N-chlorosuccinimide (NCS)Avoids toxic chlorine gas, recyclable byproduct organic-chemistry.orgorganic-chemistry.org
PhotocatalysisUse of visible light and a heterogeneous catalystPotassium poly(heptazine imide), room temperatureAvoids transition metals and harsh reagents, energy-efficient acs.org

Catalytic Methods in the Formation of this compound

Catalytic methods have emerged as powerful tools for the synthesis of aryl sulfonyl chlorides, offering milder reaction conditions and improved selectivity. Palladium-catalyzed cross-coupling reactions have been successfully employed for the chlorosulfonylation of arylboronic acids to form arylsulfonyl chlorides. nih.govacs.org This methodology is notable for its broad functional group tolerance. nih.gov

Nickel-catalyzed reactions have also been developed for the formation of C-S bonds. For instance, unsymmetrical aryl sulfides can be synthesized from arylsulfonyl chlorides and aryl iodides using a nickel catalyst and manganese as a reducing agent. documentsdelivered.com While this is not a direct synthesis of the sulfamyl chloride, it demonstrates the utility of transition metal catalysis in the chemistry of related sulfur compounds.

Indium-catalyzed sulfamoylation of aromatic compounds with N,N-dimethylsulfamoyl chloride has been reported, showcasing the potential of Lewis acid catalysis in these transformations. thieme-connect.com Furthermore, boronic acid catalysts have been utilized for the site-selective sulfamoylation of alcohols, indicating the potential for catalytic control in reactions involving sulfamoyl groups. researchgate.netnih.gov

The following table provides an overview of catalytic methods relevant to the formation of this compound and related compounds.

Catalyst SystemReaction TypePrecursorsKey Advantages
Palladium(0) / LigandCross-couplingArylboronic acid, Phenyl chlorosulfateMild conditions, high functional group tolerance nih.govacs.org
Nickel(II) / Phosphine ligandCross-couplingArylsulfonyl chloride, Aryl iodideFormation of C-S bonds documentsdelivered.com
Indium(III) triflateElectrophilic Aromatic SubstitutionAromatic compound, N,N-dimethylsulfamoyl chlorideCatalytic alternative to stoichiometric Lewis acids thieme-connect.com
Boronic acidSulfamoylationAlcohol, Boc-protected sulfamoyl group sourceSite-selective functionalization researchgate.netnih.gov

Exploration of Novel Precursors and Reaction Pathways

Research into the synthesis of sulfamoyl chlorides is continuously exploring novel precursors and reaction pathways to overcome the limitations of traditional methods, such as the use of unstable or hazardous reagents. nih.gov One innovative approach utilizes electron-deficient aryl sulfamates as activated group transfer reagents for the catalytic sulfamoylation of alcohols. nih.govorganic-chemistry.orgresearchgate.net These aryl sulfamate (B1201201) donors are stable, crystalline solids that can be prepared on a large scale. nih.govorganic-chemistry.org

Another novel pathway involves the in-situ generation of sulfamoyl radicals. dtu.dk This strategy allows for the modular synthesis of sulfonamides under mild conditions from easily accessible starting materials. While not a direct synthesis of the sulfamoyl chloride, it represents a significant departure from classical two-step procedures.

The use of S-alkylisothiourea salts as precursors for sulfonyl chlorides, as mentioned in the green chemistry section, also represents a novel and advantageous pathway. organic-chemistry.orgorganic-chemistry.org These precursors are odorless, stable, and can be prepared from readily available starting materials. organic-chemistry.org

Furthermore, the activation of sulfamoyl chlorides for subsequent reactions is an area of active research. A photocatalyst-free method for the activation of sulfamoyl chlorides has been developed, enabling regioselective sulfamoyl-oximation of alkenes. acs.org This highlights the potential for developing new reaction pathways by exploring different activation modes of the sulfamoyl chloride functional group.

The following table outlines some of these novel approaches.

Precursor/IntermediateReaction TypeKey Features
Electron-deficient aryl sulfamatesCatalytic sulfamoylationStable, crystalline precursors; mild conditions nih.govorganic-chemistry.orgresearchgate.net
In-situ generated sulfamoyl radicalsModular sulfonamide synthesisWide substrate applicability, mild conditions dtu.dk
S-Alkylisothiourea saltsChlorosulfonationOdorless, stable precursors; environmentally friendly organic-chemistry.orgorganic-chemistry.org
Activated sulfamoyl chloridesSulfamoyl-oximation of alkenesPhotocatalyst-free activation acs.org

Reaction Mechanisms and Chemical Transformations Involving 4 Chlorophenyl Sulfamyl Chloride

Nucleophilic Substitution Reactions of (4-Chlorophenyl)sulfamyl chloride

Nucleophilic substitution at the tetracoordinate sulfur atom is the most characteristic reaction of this compound. These reactions generally proceed via one of two primary mechanistic pathways: a concerted, one-step Sₙ2-type mechanism or a stepwise addition-elimination (A-E) mechanism that involves a pentacoordinate intermediate. mdpi.com The specific pathway can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. For arenesulfonyl chlorides, studies involving chloride-chloride exchange have provided evidence supporting a synchronous Sₙ2 mechanism. mdpi.com

The presence of a chlorine atom at the para-position of the phenyl ring influences the reactivity of the sulfonyl chloride group. This electron-withdrawing group enhances the electrophilicity of the sulfur atom, making the compound generally more reactive toward nucleophiles compared to unsubstituted benzenesulfonyl chloride. ontosight.ai

The most prevalent nucleophilic substitution reaction involving this compound is its reaction with primary or secondary amines to form sulfonamides. This amination process is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a vast array of therapeutic agents. ontosight.ainih.gov

The reaction involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. The general mechanism is consistent with the broader class of nucleophilic acyl substitutions.

A specific example includes the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, which is formed by the reaction of 4-chloroaniline (B138754) with 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. This intermediate can then be further reacted with various amines to produce a library of N-alkyl/aryl-4-nitrobenzamide derivatives. nih.gov

Table 1: Examples of Amination Reactions

Reactant 1 Reactant 2 Product Class
This compound Primary/Secondary Amines N-substituted (4-chlorophenyl)sulfonamides

This compound can also participate in Friedel-Crafts type reactions to form C-S bonds, leading to the synthesis of sulfones. In these reactions, the sulfonyl chloride acts as the electrophile, and an aromatic or aliphatic compound serves as the nucleophile.

Arylation: A classic example of arylation is the synthesis of 4,4'-dichlorodiphenyl sulfone. This is achieved through a Friedel-Crafts reaction where this compound reacts with chlorobenzene (B131634) in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃). google.com More environmentally benign and reusable solid acid catalysts, like Fe³⁺-exchanged K10 montmorillonite (B579905) or zeolite beta, have also been shown to be effective for the sulfonylation of various aromatics with arenesulfonyl chlorides. rsc.org

Alkylation: While less common than arylation, C-alkylation can occur under similar Friedel-Crafts conditions with suitable aliphatic or araliphatic substrates. These reactions are often more complex and can be prone to side reactions and rearrangements.

Electrophilic Reactivity of this compound

Beyond direct nucleophilic substitution at sulfur, this compound can exhibit electrophilic reactivity in more complex transformations. A notable example is the C-sulfonylation of 4-alkylpyridines. nih.gov In this process, the reaction is believed to initiate with the N-sulfonylation of the pyridine (B92270) nitrogen by the aryl sulfonyl chloride. This step forms a pyridinium (B92312) salt, which significantly increases the acidity of the picolyl C-H bonds. Subsequent deprotonation by a base like triethylamine (B128534) (Et₃N) generates an alkylidene dihydropyridine (B1217469) intermediate. This intermediate then undergoes a C-sulfonylation reaction, resulting in the formation of an aryl picolyl sulfone. nih.gov This pathway demonstrates the role of the sulfonyl chloride as an activating group, enabling the functionalization of a typically unactivated C-H bond. nih.gov

Radical Reactions Involving this compound

The sulfonyl chloride group can also be a precursor to sulfonyl radicals. The S-Cl bond can be cleaved under radical conditions, such as those induced by photoredox catalysis. The resulting (4-chlorophenyl)sulfonyl radical is a reactive intermediate that can participate in various bond-forming reactions. magtech.com.cn

A modern approach for the synthesis of diverse sulfones involves the visible-light-catalyzed radical-radical cross-coupling of sulfonyl chlorides with organotrifluoroborate salts. nih.gov In this redox-neutral process, a photocatalyst facilitates the generation of a (4-chlorophenyl)sulfonyl radical from this compound and an alkyl or aryl radical from the corresponding trifluoroborate salt. The subsequent coupling of these two radicals provides a direct route to unsymmetrical sulfones under mild conditions. This method is applicable to a wide range of coupling partners, including allyl, benzyl, vinyl, and aryl trifluoroborates. nih.gov

Mechanistic Studies of Sulfonylation Processes Mediated by this compound

Mechanistic investigations into the reactions of arenesulfonyl chlorides have utilized kinetic studies and linear free-energy relationships to probe transition state structures. Studies on the solvolysis and nucleophilic substitution of these compounds provide insight into the sulfonylation process. mdpi.com

For the chloride-chloride isotopic exchange reaction in a series of substituted arenesulfonyl chlorides, kinetic data was analyzed using the Hammett equation. mdpi.com The reaction exhibited a positive ρ-value of +2.02, indicating that electron-withdrawing substituents on the aromatic ring accelerate the rate of substitution. This is consistent with a transition state that has a significant build-up of negative charge on the sulfonyl group, which is stabilized by such substituents. The 4-chloro substituent on this compound would therefore be expected to accelerate nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. mdpi.com These findings support a concerted Sₙ2-type mechanism where bond-formation and bond-breaking occur in a single step. mdpi.com

Computational Analysis of Reaction Intermediates and Transition States

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the mechanisms of reactions involving sulfonyl chlorides. Computational studies of the chloride-chloride exchange reaction in arenesulfonyl chlorides have been performed to map the potential energy surface of the reaction. mdpi.com

These calculations revealed that the reaction proceeds through a single transition state, rather than forming a stable pentacoordinate difluorosulfurandioxide intermediate. mdpi.com The potential energy surface is characterized as a double-well, with reactant and product ion-dipole complexes flanking a central transition state. This topography is a hallmark of a synchronous Sₙ2 mechanism. The calculated relative rate constants and activation parameters from these DFT studies show good correlation with experimental kinetic data, lending strong support to the proposed Sₙ2 pathway for this specific identity substitution reaction. mdpi.com

Applications of 4 Chlorophenyl Sulfamyl Chloride in Organic Synthesis Research

Role as a Key Building Block in Complex Molecule Synthesis

The primary role of (4-Chlorophenyl)sulfamyl chloride in research is as a fundamental building block for constructing larger, more complex molecules with tailored properties. Its reaction with primary or secondary amines is the most common method for synthesizing N-substituted (4-chlorophenyl)sulfonamides. researchgate.net

A notable example is in the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov In this multi-step synthesis, the (4-chlorophenyl)sulfamoyl group is first installed by reacting 4-chloroaniline (B138754) with chlorosulfonic acid, followed by reaction with 2-chloro-4-nitrobenzoic acid to yield the key intermediate, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid. nih.gov This intermediate is then activated to its acid chloride form and reacted with a variety of amines to produce a library of complex benzamide (B126) compounds. nih.gov This strategy highlights how the (4-chlorophenyl)sulfamoyl moiety serves as a foundational component upon which further molecular complexity is built.

Another instance of its use as a building block is in the creation of molecules like 3-(N-Allyl-N-(4-chlorophenyl)sulfamoyl)-4-chlorobenzoic acid, where the core structure is derived from the reaction of an appropriate precursor with this compound. bldpharm.com

Utilization in the Synthesis of Sulfonamide Derivatives for Research Probes

The sulfonamide functional group is a well-established pharmacophore present in numerous therapeutic agents. researchgate.net Consequently, this compound is frequently used to synthesize novel sulfonamide derivatives intended for biological screening and to act as research probes for various diseases.

The library of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was synthesized for evaluation as potential antidiabetic agents. nih.gov Several of these compounds demonstrated significant inhibitory activity against α-glucosidase and α-amylase, enzymes targeted in the management of type 2 diabetes. nih.gov The most potent compound, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o), was found to be substantially more active than the standard drug, acarbose, highlighting the value of this synthetic strategy in drug discovery. nih.gov

Table 1: Inhibitory Activity of Selected (4-Chlorophenyl)sulfamoyl Derivatives

Compound Substituent (on N-phenyl ring) α-glucosidase IC₅₀ (µM) α-amylase IC₅₀ (µM)
5o 2-CH₃-5-NO₂ 18.90 ± 0.11 22.40 ± 0.15
5p 3-CH₃-5-NO₂ 21.30 ± 0.12 26.50 ± 0.18
5q 4-CH₃-5-NO₂ 24.50 ± 0.15 29.30 ± 0.21
Acarbose Standard 38.20 ± 0.12 41.23 ± 0.14

Data sourced from in vitro antidiabetic studies. nih.gov

This approach of using a (4-chlorophenyl)sulfonamide core to generate probes for biological targets is a recurring theme in medicinal chemistry research. ucl.ac.uk

Implementation in Heterocyclic Compound Synthesis

This compound and its derivatives are instrumental in the synthesis of various heterocyclic compounds. The sulfonamide linkage can be incorporated into a ring system or act as a substituent on a pre-existing heterocyclic core.

An illustrative example is the synthesis of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. nih.govresearchgate.net The synthesis begins with 4-chlorobenzoic acid and proceeds through several steps to form an intermediate, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This thiol is then converted into the crucial intermediate, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride. nih.govresearchgate.net This sulfonyl chloride, which contains the core (4-chlorophenyl) structure attached to a thiadiazole ring, is then reacted with a variety of amines to yield the final N-substituted sulfonamide derivatives. nih.govresearchgate.net These compounds were subsequently screened for antiviral activity against the tobacco mosaic virus (TMV), with some derivatives showing promising results. nih.govresearchgate.net

Table 2: Examples of Synthesized 1,3,4-Thiadiazole Sulfonamide Derivatives

Compound ID Amine Reactant Final Product Structure
7a Aniline (B41778) 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazole-2-sulfonamide
7b p-Toluidine 5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazole-2-sulfonamide
7e Morpholine 4-{[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]sulfonyl}morpholine
7j Piperidine 1-{[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]sulfonyl}piperidine

Structures derived from the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride with various amines. nih.gov

This synthetic route effectively demonstrates how a sulfonyl chloride containing the 4-chlorophenyl group can be a key reagent for building complex heterocyclic systems for agrochemical and medicinal research. nih.govresearchgate.net

Application in Functionalization and Derivatization Strategies

Functionalization is the process of adding new functional groups to a molecule to alter its chemical and physical properties. This compound is an effective reagent for the sulfamoylation of molecules, particularly those containing amine groups.

The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives serves as a prime example of functionalization. nih.gov Here, 2-chloro-4-nitrobenzoic acid is derivatized by the introduction of the (4-chlorophenyl)sulfamoyl group. This transformation fundamentally changes the parent molecule, converting a simple substituted benzoic acid into a complex sulfonamide, which is then further derivatized. nih.gov This initial functionalization step is critical for imbuing the final compounds with their observed biological activity. nih.gov The general strategy of using sulfonyl chlorides to react with amines is a cornerstone of creating diverse chemical libraries for drug discovery. sigmaaldrich.com

Regioselective and Stereoselective Syntheses Facilitated by this compound

While this compound is a valuable reagent, specific documented examples where it is the primary factor controlling regioselectivity or stereoselectivity in complex syntheses are not widely reported in the examined literature. However, the broader class of sulfonyl chlorides is known to participate in such selective reactions.

For instance, stereoselective synthesis of (Z)-β-chlorovinyl sulfones has been achieved through the copper-catalyzed addition of sulfonyl chlorides to acetylenes. researchgate.net In these studies, benzenesulfonyl chloride was used, and the reaction conditions could be tuned to favor specific stereoisomers. researchgate.net The mechanism involves the radical addition of the sulfonyl chloride across the triple bond, where the choice of catalyst and solvent influences the stereochemical outcome. researchgate.net

While this example does not use this compound specifically, it illustrates the potential for sulfonyl chlorides as a class to participate in stereoselective transformations. The principles governing these reactions could potentially be applied to syntheses involving this compound, although dedicated research would be required to establish its efficacy and selectivity in such contexts.

Advanced Analytical and Spectroscopic Methodologies for Research on 4 Chlorophenyl Sulfamyl Chloride

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (4-chlorophenyl)sulfamyl chloride and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of related sulfonamides, the sulfonamide proton (SO₂NH) typically appears as a singlet at a high chemical shift, often around δ 11.3 ppm. researchgate.net This significant downfield shift is attributed to intramolecular hydrogen bonding with a nearby carbonyl group, forming a stable six-membered ring. researchgate.net The aromatic protons of the 4-chlorophenyl group exhibit a characteristic splitting pattern, usually as two doublets in the aromatic region, due to the para-substitution.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the chlorophenyl ring are influenced by the electron-withdrawing nature of both the chlorine atom and the sulfamyl chloride group.

Recent advancements in high-field NMR have proven invaluable for analyzing complex sulfur-containing compounds, enabling the identification of novel sulfur moieties in vulcanized natural rubber. nih.gov Similar high-field techniques could be applied to this compound to resolve complex spectra and provide a more detailed structural picture, especially when analyzing reaction mixtures or complex derivatives. nih.gov Solid-state NMR (SSNMR), particularly ³⁵Cl SSNMR, offers a powerful tool for characterizing the local environment of chlorine atoms, which is abundant in many pharmaceutical compounds. This technique can provide information on the number of distinct chlorine sites and is sensitive to subtle changes in the solid-state form, making it complementary to powder X-ray diffraction.

Table 1: Representative NMR Data for a (4-Chlorophenyl)sulfamoyl Derivative

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~11.3SingletSO₂NH
¹H7.2 - 8.1DoubletAromatic H
¹³CVariesSingletAromatic C
³⁵ClVaries-Cl

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative being analyzed.

Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is an indispensable tool for identifying reaction products and transient intermediates involving this compound. Both soft and hard ionization techniques provide valuable structural information.

Hard ionization methods, such as electron impact (EI), cause extensive fragmentation, yielding a characteristic pattern that can be used to deduce the structure of the molecule. acdlabs.com Common fragmentation pathways for aromatic sulfonyl compounds include the loss of SO₂. nist.gov In the mass spectrum of a related compound, 1-(4-chlorophenyl)ethanone, prominent peaks are observed that correspond to the molecular ion and characteristic fragments. nist.gov

Soft ionization techniques like electrospray ionization (ESI) and chemical ionization (CI) are gentler, often leaving the molecular ion intact, which is crucial for determining the molecular weight of products. acdlabs.com Tandem mass spectrometry (MS/MS) experiments on deprotonated aromatic sulfonamides have revealed complex fragmentation pathways, including rearrangements like the Smiles-type and N-O rearrangements, leading to unexpected fragment ions. nist.gov For instance, the loss of a neutral sulfur dioxide molecule from deprotonated aromatic sulfonamides is a common fragmentation process. nist.gov

The presence of chlorine is readily identified in mass spectra due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate ratio of 3:1. acdlabs.comnih.gov This isotopic signature is a key identifier for chlorine-containing compounds like this compound and its derivatives.

Table 2: Common Fragment Ions in the Mass Spectrum of (4-Chlorophenyl)sulfamoyl Derivatives

m/z Value Proposed Fragment Significance
[M]+Molecular IonDetermines the molecular weight of the compound.
[M - SO₂]+Loss of Sulfur DioxideCharacteristic fragmentation of sulfonyl compounds. nist.gov
[M - Cl]+Loss of ChlorineIndicates the presence of a chlorine atom.
VariousIsotopic PeaksThe presence of chlorine results in M+2 peaks with approximately one-third the intensity of the M peak. acdlabs.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound and its derivatives in the solid state. nih.govnih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation and the packing of molecules in the crystal lattice. nih.gov

The process begins with the growth of a suitable single crystal, which can often be the most challenging step. nih.gov Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined.

Crystallographic studies of related sulfonamide compounds have revealed important details about their molecular geometry and intermolecular interactions, such as hydrogen bonding. biointerfaceresearch.commdpi.com For instance, the crystal structure of a trans-CuCl₂ complex with a ligand derived from a 1,2,4-triazole (B32235) derivative showed a square planar geometry around the copper ion. mdpi.com Such information is critical for understanding the structure-activity relationships of these compounds. The Crystallography Open Database provides access to a wealth of structural information on related compounds. crystallography.netcrystallography.net

Table 3: Illustrative Crystallographic Parameters for a Related Sulfonamide Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Varies
b (Å)Varies
c (Å)Varies
α (°)90
β (°)Varies
γ (°)90
Volume (ų)Varies

Note: The specific cell parameters will be unique to the crystal structure of this compound or its specific derivative. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and its reaction products.

IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of a related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivative shows characteristic stretching frequencies for the N-H bond (3294–3524 cm⁻¹), the carbonyl group (C=O) of the amide (1614–1692 cm⁻¹), and the asymmetric and symmetric stretching of the sulfonyl group (SO₂) at approximately 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹, respectively. nih.gov The presence of a C-Cl bond is also identifiable in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations. The Raman spectrum of a similar compound, N-(4-chlorophenyl)acetamide, shows distinct peaks that can be assigned to the various vibrational modes of the molecule. spectrabase.com Low-frequency Raman spectroscopy, combined with terahertz (THz) spectroscopy, can provide insights into the collective vibrations and skeletal modes of molecules, which is particularly useful for studying co-crystals and polymorphism. mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. mdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
N-HStretching3200 - 3500IR
S=OAsymmetric Stretch1300 - 1400IR
S=OSymmetric Stretch1100 - 1200IR
C-ClStretching600 - 800IR, Raman
Aromatic C=CStretching1400 - 1600IR, Raman

Chromatographic Methods (HPLC, GC-MS) for Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final products.

HPLC is a versatile technique for separating components in a liquid mixture. A reversed-phase HPLC method using a C18 column is commonly employed for the analysis of related compounds. indexcopernicus.comgoogle.com The components are separated based on their polarity, and a UV detector is often used for quantification. indexcopernicus.comnih.gov HPLC methods can be developed and validated to be rapid, accurate, and sensitive for the determination of related compounds in various matrices. google.com

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds. For less volatile compounds, derivatization may be necessary to increase their volatility. rsc.org A sensitive and robust GC-MS method has been developed for the determination of the genotoxic impurity 4-chloro-1-butanol (B43188) in active pharmaceutical ingredients, demonstrating the power of this technique for trace analysis. nih.gov GC-MS is also widely used for the analysis of chlorophenols after derivatization. nih.gov

The choice between HPLC and GC-MS often depends on the volatility and thermal stability of the analytes. For non-volatile or thermally labile compounds, HPLC is generally the preferred method. nih.gov

Table 5: Typical Chromatographic Conditions for the Analysis of Related Compounds

Parameter HPLC GC-MS
Column Reversed-phase C18Capillary column (e.g., DB-5ms)
Mobile/Carrier Gas Acetonitrile/Water gradientHelium
Detector UV/DADMass Spectrometer (EI)
Temperature Program Isothermal or gradientTemperature ramp
Application Purity assessment, reaction monitoringImpurity profiling, analysis of volatile derivatives

Theoretical and Computational Investigations of 4 Chlorophenyl Sulfamyl Chloride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of (4-chlorophenyl)sulfamyl chloride. These calculations often utilize methods like Density Functional Theory (DFT) to elucidate the distribution of electrons within the molecule and the nature of the chemical bonds.

Studies on related sulfonyl chlorides and sulfonamides reveal that the sulfonyl group (-SO2-) exhibits highly polarized bonding. researchgate.net The bonds between the central sulfur atom and the oxygen atoms are best described as having significant ionic character, represented as S⁺-O⁻. researchgate.net This polarization is further influenced by reciprocal hyperconjugative interactions, where substituents around the sulfur atom act as both electron donors and acceptors. researchgate.net This model of bonding does not necessitate the involvement of d-orbitals on the sulfur atom, a concept that has been a subject of debate. researchgate.net

The geometry of the sulfonyl group is typically a distorted tetrahedron. biointerfaceresearch.com The bond angles around the sulfur atom can deviate from the ideal tetrahedral angle due to steric and electronic effects of the substituents. biointerfaceresearch.com For instance, in a related sulfonamide derivative, the O-S-O and N-S-C bond angles were found to deviate from ideal values. biointerfaceresearch.com

Hirshfeld surface analysis, a tool to visualize intermolecular interactions, can further illuminate the electronic environment. For sulfonyl chlorides, this analysis reveals the nature and extent of contacts such as hydrogen bonds and halogen interactions, which are governed by the electronic distribution on the molecular surface. nih.gov

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the reactivity and selectivity of molecules like this compound. By calculating various electronic properties, DFT can predict the most likely sites for chemical reactions and the factors that control the reaction pathways.

A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy and distribution of these orbitals are crucial in determining the chemical reactivity of a molecule. A small HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net For related sulfonamides, DFT calculations have been used to determine these energy gaps and predict their reactivity. nih.govresearchgate.net

Conceptual DFT provides reactivity indices that can pinpoint the most reactive sites within a molecule. researchgate.net For sulfonamides, these studies have successfully predicted that the reactive sites are often located on the common 4-aminobenzenesulfonamide structure. researchgate.net This allows for the prediction of reaction pathways, such as chlorination, where substitution at the aniline (B41778) nitrogen is often the key and lowest energy barrier step. researchgate.net The electronic nature of substituents on the heterocyclic part of the molecule can influence the reaction rate by affecting the electron density of the reactive sites. researchgate.net

DFT can also be used to model the geometries of reactants, transition states, and products, providing insights into the thermodynamics and kinetics of a reaction. researchgate.net For example, DFT calculations have been employed to study the thermodynamic properties of polychlorinated diphenyl sulfides, demonstrating how the number and position of chlorine atoms affect their stability. researchgate.net While time-dependent DFT (TDDFT) can be used to study excited states, it is known to have limitations, particularly for charge-transfer states. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior and interactions of this compound and its derivatives in various environments, particularly in solution. These simulations model the movement of atoms and molecules over time, providing insights into processes like self-assembly, conformational changes, and interactions with biological targets.

MD simulations have been instrumental in studying derivatives of this compound. For instance, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were used to validate the stability of the most active compound within the binding site of target proteins like α-glucosidase and α-amylase. nih.govresearchgate.net The Root Mean Square Deviation (RMSD) analysis from these simulations indicated the stability of the ligand-protein complex. nih.govresearchgate.net

These simulations can also elucidate the role of solvent molecules in mediating interactions. For example, MD simulations have shown that water molecules can be predominantly involved in ligand-protein interactions, compensating for changes in electrostatic energy. nih.gov Furthermore, MD simulations can be used to study the aggregation behavior of molecules in solution. For instance, simulations of surfactants have been used to calculate thermodynamic parameters and understand the forces driving micelle formation. rsc.org Similarly, simulations have been used to investigate the artifactual formation of salt clusters in biomolecular simulations, highlighting the importance of accurate force fields. researchgate.net

By providing a dynamic picture of molecular interactions, MD simulations complement static computational methods and experimental data, offering a more complete understanding of the behavior of this compound and its derivatives in realistic environments.

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions involving this compound and for determining the energy changes associated with these transformations. These predictions are crucial for understanding reaction mechanisms and for designing new synthetic routes.

Density Functional Theory (DFT) is a primary method used for this purpose. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. For example, in the study of the chlorination of sulfonamides, DFT calculations identified three critical pathways: S-N bond cleavage, Cl-substitution onto the aniline-N, and a subsequent rearrangement. researchgate.net The calculations revealed that Cl-substitution is the key step due to its lowest free energy barrier. researchgate.net

The choice of the DFT functional and basis set is critical for obtaining accurate results. researchgate.net For instance, in modeling sulfur compounds, the inclusion of polarization functions in the basis set is often necessary for accurate predictions. researchgate.net Different functionals may be more appropriate for specific types of reactions or molecular systems. For example, in a study of a copper complex, the CAM-B3LYP method was found to be the most appropriate for simulating the metal-ligand bonds. mdpi.com

Computational studies can also be used to investigate the conformational properties of molecules and how these affect their reactivity. For example, computational analysis of conformationally constrained analogues of certain compounds has been used to understand how structural modifications influence receptor binding and potency. nih.gov These studies can reveal whether structural changes lead to suboptimal orientations for receptor interaction or introduce unfavorable steric or electrostatic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me This approach is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent and selective molecules. fiveable.meresearchgate.net

In the context of this compound derivatives, QSAR studies can be employed to understand how different substituents on the core structure influence their biological effects. For example, QSAR studies on various sulfonamide derivatives have been conducted to model their anticancer activities. nih.gov These studies often involve the calculation of a wide range of molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. nih.govnih.gov

The process of developing a QSAR model typically involves several steps:

Data Collection : A dataset of compounds with known biological activities is compiled. nih.gov

Molecular Descriptors Calculation : A variety of 2D and 3D molecular descriptors are calculated for each compound in the dataset. nih.govnih.gov

Model Development : Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.govnih.gov

Model Validation : The predictive power of the QSAR model is assessed using various statistical parameters and validation techniques. nih.gov

For instance, in a QSAR study of thiazolidine-4-one derivatives, descriptors related to polarizability, electronegativity, surface area, and the number of halogen atoms were found to be positively correlated with antitubercular activity. nih.gov Similarly, for chlorophenols, lipophilic (log K(ow)) and steric (perimeter of the efficacious section) descriptors were identified as dominant factors in determining their toxicity. nih.gov

QSAR models can provide valuable insights into the structure-activity relationships of this compound derivatives, helping to identify the key structural features that are important for their biological activity and guiding the design of new analogues with improved properties.

Synthesis and Reactivity Studies of Analogues and Derivatives of 4 Chlorophenyl Sulfamyl Chloride

Systematic Structural Modifications of the Chlorophenyl Moiety

The chlorophenyl part of the molecule offers a scaffold for systematic structural changes to modulate its electronic and steric properties. These modifications influence the reactivity of the sulfonyl chloride group and the biological or material properties of the resulting derivatives.

Substitution Pattern: The position of the chlorine atom on the phenyl ring can be altered. While the 4-chloro (para) isomer is most common, synthesizing 2-chloro (ortho) and 3-chloro (meta) analogues allows for the investigation of steric hindrance and electronic effects on reactivity. For instance, ortho-substituted aryl chlorides can present significant steric challenges in coupling reactions, requiring specialized ligands to achieve high yields. rsc.org

Replacement of the Chloro Group: The chlorine atom can be replaced with a variety of other functional groups to create a series of analogues. These substituents are chosen based on their electronic properties (electron-donating or electron-withdrawing) and size.

Table 1: Examples of Synthesized Analogues with Modified Phenyl Moieties

Substituent at 4-positionAnalogue NameElectronic Effect
-HBenzenesulfonyl chlorideNeutral reference
-CH₃4-Methylbenzenesulfonyl chloride (Tosyl chloride)Electron-donating
-OCH₃4-Methoxybenzenesulfonyl chlorideStrong electron-donating
-NO₂4-Nitrobenzenesulfonyl chlorideStrong electron-withdrawing
-F4-Fluorobenzenesulfonyl chlorideElectron-withdrawing (inductive)
-Br4-Bromobenzenesulfonyl chlorideElectron-withdrawing (inductive)

The synthesis of these analogues typically follows established routes, such as the chlorosulfonation of the corresponding substituted benzene (B151609). For example, 4-chlorobenzenesulfonyl chloride can be prepared by reacting chlorobenzene (B131634) with chlorosulfonic acid. prepchem.com

Variations in the Sulfamyl Chloride Functional Group

The sulfamyl chloride (-SO₂Cl) group is a highly reactive electrophile, making it a prime target for chemical modification.

Halogen Exchange: The chloride can be exchanged for other halogens. For instance, reaction with a fluoride (B91410) source can yield the corresponding sulfonyl fluoride (-SO₂F). These sulfonyl fluorides are often more stable and exhibit different reactivity profiles compared to their chloride counterparts.

Conversion to Other Functional Groups: The sulfonyl chloride is a versatile precursor for a wide array of other sulfur-containing functional groups.

Sulfonamides (-SO₂NR₂): This is the most common transformation, achieved by reacting the sulfonyl chloride with primary or secondary amines. This reaction is fundamental to the synthesis of sulfa drugs and a vast number of other biologically active molecules. magtech.com.cn

Sulfonates (-SO₂OR): Reaction with alcohols or phenols in the presence of a base yields sulfonate esters.

Sulfonic Acids (-SO₂OH): Hydrolysis of the sulfonyl chloride group, typically under aqueous conditions, leads to the formation of the corresponding sulfonic acid.

Sulfones (-SO₂R): In certain reactions, such as the C-sulfonylation of 4-alkylpyridines, aryl sulfonyl chlorides can react to form aryl picolyl sulfones. nih.gov

A recent development allows for the reverse transformation, converting primary sulfonamides back into highly reactive sulfonyl chlorides using a pyrylium (B1242799) salt as an activating agent, enabling late-stage functionalization of complex molecules. nih.gov

Comparative Reactivity Studies of Substituted Sulfamyl Chlorides

The reactivity of the sulfonyl chloride group is highly dependent on the nature of the substituent on the aromatic ring. This is primarily governed by the electronic effects of the substituent, which can either stabilize or destabilize the transition state of the reaction.

Electron-withdrawing groups (like -NO₂) increase the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes the molecule more susceptible to nucleophilic attack, thereby increasing its reactivity. Conversely, electron-donating groups (like -OCH₃ or -CH₃) decrease the electrophilicity of the sulfur atom, leading to lower reactivity.

The relative reactivity of aryl halides in other contexts, such as Suzuki-Miyaura cross-coupling reactions, shows that aryl bromides are generally more reactive than aryl chlorides, a principle that can be influenced by the choice of catalyst and reaction conditions. researchgate.net While this applies to the halide on the ring, the electronic influence on the sulfonyl chloride group is a more direct factor in its substitution reactions. For substitution at the sulfonyl chloride, the key factor is the stability of the leaving group and the electrophilicity of the sulfur center. stackexchange.com

Table 2: Qualitative Reactivity Comparison for Nucleophilic Substitution

AnalogueSubstituent EffectExpected Reactivity
4-Nitrobenzenesulfonyl chlorideStrong electron-withdrawingHighest
4-Chlorobenzenesulfonyl chlorideWeak electron-withdrawingHigh
Benzenesulfonyl chlorideNeutralIntermediate
4-Methylbenzenesulfonyl chlorideWeak electron-donatingLow
4-Methoxybenzenesulfonyl chlorideStrong electron-donatingLowest

These differences in reactivity can be quantified through kinetic studies, often by measuring the rate of hydrolysis or aminolysis of the sulfonyl chloride under controlled conditions.

Derivatization Strategies for Specific Research Objectives

The derivatization of (4-chlorophenyl)sulfamyl chloride and its analogues is a key strategy for achieving specific research goals.

Medicinal Chemistry: The sulfonyl group is a crucial component in many pharmaceuticals. nih.gov Derivatives are synthesized to create libraries of compounds for screening against biological targets. For example, diarylsulfonamides have been investigated as antimitotic agents for cancer therapy. magtech.com.cn The synthesis of 3-[(4-chlorophenyl)sulfonyl] propane (B168953) hydrazide and its subsequent conversion into various heterocyclic derivatives (like pyrroles and pyrazoles) is another example of creating novel compounds for biological evaluation. researchgate.net

Agrochemicals: Sulfonyl-containing compounds are also prevalent in herbicides and other agrochemicals. The ability to functionalize primary sulfonamides in a late-stage process provides new opportunities for discovery in this field. nih.gov

Reagents for Chemical Analysis: Derivatization is a common technique in analytical chemistry to improve the detection and separation of target molecules. nih.gov While not specific to this compound, sulfonyl chlorides in general can be used as derivatizing agents for compounds containing primary or secondary amine groups to make them amenable to techniques like HPLC or GC-MS. The reverse is also true; methods have been developed to derivatize impurities like sulfuryl chloride in reagents such as chlorosulfonic acid to ensure the quality of starting materials for drug manufacturing. researchgate.netnih.gov

Material Science and Synthetic Intermediates: Organosulfones, derived from sulfonyl chlorides, are important synthetic intermediates and are found in functional organic materials. nih.gov

Exploration of Structure-Reactivity Relationships within Analogue Series

The study of structure-reactivity relationships (SRRs) allows chemists to understand how changes in a molecule's structure affect its chemical reactivity. For the analogue series of this compound, the primary factors are the electronic and steric effects of the substituents on the phenyl ring.

The electronic effects are often quantified using the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives to the electronic properties of their substituents. Electron-withdrawing groups (e.g., -NO₂, -Cl) have positive Hammett sigma (σ) values and accelerate reactions involving nucleophilic attack on the sulfonyl group. Electron-donating groups (e.g., -OCH₃, -CH₃) have negative σ values and decelerate these reactions.

Steric effects become particularly important for ortho-substituted analogues. A large substituent near the sulfonyl chloride group can physically hinder the approach of a nucleophile, slowing the reaction rate regardless of the substituent's electronic properties. The successful coupling of sterically hindered aryl chlorides with bulky amides often requires the use of specialized, unsymmetrical bisphosphine ligands to overcome this steric hindrance. rsc.org

By systematically synthesizing analogues and measuring their reaction rates, researchers can build a comprehensive understanding of the interplay between molecular structure and reactivity. This knowledge is crucial for designing molecules with tailored properties, whether for enhancing the efficacy of a drug candidate or optimizing the performance of a synthetic reagent.

Future Directions and Emerging Research Avenues for 4 Chlorophenyl Sulfamyl Chloride

Novel Synthetic Applications and Methodological Development

The development of new synthetic strategies involving (4-Chlorophenyl)sulfamyl chloride is a vibrant area of research, aimed at creating diverse molecular architectures. Current efforts are focused on expanding its role beyond traditional sulfonamide synthesis into more complex transformations.

Recent methodological advancements have centered on the activation of the typically robust S-Cl bond in sulfamoyl chlorides. One promising strategy involves silyl (B83357) radical-mediated activation, which enables the direct hydrosulfamoylation of alkenes. acs.org This approach circumvents the challenges associated with the high reduction potential of sulfamoyl chlorides, which makes single-electron reduction difficult. acs.orgacs.org Another innovative, photocatalyst-free method utilizes a Hydrogen Atom Transfer (HAT) and Halogen-Atom Transfer (XAT) relay strategy for the regioselective sulfamoyl-oximation of alkenes. acs.org In this system, tert-butyl nitrite (B80452) (TBN) plays a dual role, serving as both the oxime source and the HAT reagent to generate the key reactive species. acs.org

These new methods open pathways to previously neglected classes of compounds, such as alkyl sulfonamides, which traditionally required multi-step synthetic sequences with limited functional group compatibility. acs.org Furthermore, research into photoredox catalysis is enabling the synthesis of novel β-lactam sulfonamides through atom transfer radical addition (ATRA) reactions with various olefins. researchgate.net These developments highlight a shift towards more efficient and versatile protocols for C-S bond formation.

Beyond these activation strategies, this compound is being employed as a crucial building block in the synthesis of complex, biologically relevant scaffolds. For instance, it is a key reagent in the multi-step synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. nih.govresearchgate.net These studies demonstrate its continued importance in generating libraries of compounds for biological screening.

Table 1: Recent Methodological Developments for Sulfamoyl Chlorides

Methodology Description Key Features Resulting Products
Silyl Radical-Mediated Activation Employs a silyl radical for Cl-atom abstraction to activate the sulfamoyl chloride. acs.org Photocatalytic; single-step hydrosulfamoylation. acs.org Aliphatic Sulfonamides acs.org
HAT and XAT Relay Strategy Uses tert-butyl nitrite (TBN) for photocatalyst-free activation. acs.org Regioselective; versatile for diverse structures. acs.org Oxime-containing Alkyl Sulfonamides acs.org

Integration with Flow Chemistry and Automated Synthesis Research

The integration of this compound reactions into continuous flow and automated systems represents a significant leap forward in terms of safety, efficiency, and scalability. rsc.org Reactions involving sulfonyl and sulfamoyl chlorides are often highly exothermic and can be difficult to control in traditional batch processes. rsc.orgchemrxiv.org Flow chemistry mitigates these risks by using small reactor volumes, which allows for superior control over reaction parameters like temperature and pressure, thereby preventing thermal runaway and improving process safety. rsc.orgchemrxiv.org

Researchers have successfully developed continuous flow protocols for the synthesis of sulfonyl chlorides from various precursors like thiols and disulfides. rsc.orgresearchgate.net These systems can achieve very high space-time yields and allow for the safe use of otherwise hazardous reagents. rsc.org For example, a multi-step continuous flow process was developed for the synthesis of an arylsulfonamide pharmaceutical intermediate, producing 76 kg of the target molecule. researchgate.net

Automated synthesis platforms, often coupled with flow reactors, are also being implemented. These systems can employ multiple continuous stirred-tank reactors (CSTRs) and continuous filtration units, all governed by an automated process control scheme. mdpi.com The use of real-time data from gravimetric balances to provide feedback control over pumping and reactor fill levels has led to significant improvements in process consistency and reliability. mdpi.com This level of automation and control is crucial for scaling up the production of aryl sulfonyl chlorides and their derivatives for industrial applications. mdpi.com

Exploration of New Catalytic Systems for this compound Reactions

The discovery of new catalysts is pivotal for enhancing the scope and efficiency of reactions involving this compound. While traditional methods often rely on stoichiometric Lewis acids, which generate significant waste, modern research is focused on developing cleaner, catalytic alternatives. thieme-connect.com

One significant breakthrough is the use of Indium(III) triflate (In(OTf)₃) as an efficient catalyst for the sulfamoylation of aromatic compounds. thieme-connect.comscilit.com This indium-catalyzed process offers a more environmentally friendly alternative to existing methodologies. thieme-connect.com Studies have shown that In(OTf)₃ is effective even at catalyst loadings as low as 5-10 mol%, although product inhibition can be a factor. thieme-connect.com

Copper-catalyzed systems are also emerging as a powerful tool. An effective copper-catalyzed cascade strategy has been developed for the synthesis of sulfonylated benzothiophenes from alkynes and sulfonyl chlorides, avoiding the need for expensive photocatalysts. rsc.org In the realm of photoredox catalysis, various transition metal complexes, particularly those of copper and iridium, are being used to generate sulfamoyl radicals from sulfamoyl chlorides for subsequent reactions with olefins. researchgate.net

Beyond metal-based catalysts, organocatalysis is showing promise. For instance, tetrapeptide catalysts have been successfully employed in the enantioselective sulfonylation of diols. nih.gov By optimizing the peptide sequence, researchers have achieved high levels of enantioselectivity, demonstrating the potential for catalytic, asymmetric synthesis of complex chiral molecules derived from sulfonyl chlorides. nih.gov

Table 2: Emerging Catalytic Systems for Sulfamoyl/Sulfonyl Chloride Reactions

Catalyst Type Example Catalyst Reaction Type Advantages
Lewis Acid Indium(III) triflate (In(OTf)₃) thieme-connect.comscilit.com Aromatic Sulfamoylation thieme-connect.com Catalytic, cleaner alternative to stoichiometric reagents. thieme-connect.com
Transition Metal Copper Complexes researchgate.netrsc.org Sulfonylation/Cyclization of Alkynes; Photoredox ATRA researchgate.netrsc.org Avoids expensive photocatalysts, good functional group tolerance. rsc.org
Organocatalyst Tetrapeptides nih.gov Enantioselective Sulfonylation nih.gov Enables asymmetric synthesis, high enantioselectivity. nih.gov

Advanced Spectroscopic and Imaging Techniques for In Situ Reaction Monitoring

To optimize reactions involving this compound, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced spectroscopic techniques applied in situ (in the reaction mixture) provide a real-time window into these processes, enabling rapid optimization and enhanced process control. mt.com

Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for monitoring the progress of chemical reactions in real time. mt.com These methods allow scientists to track the concentration of reactants, products, and transient intermediates as the reaction occurs, without the need for sample withdrawal and offline analysis. mt.comspectroscopyonline.com This instantaneous feedback is invaluable for quickly identifying optimal reaction conditions and ensuring process robustness for scale-up. mt.com

In the context of flow chemistry, online nuclear magnetic resonance (NMR) spectroscopy has been successfully implemented to monitor the synthesis of sulfonyl chlorides. researchgate.net For example, online ¹⁹F NMR was used to investigate different reaction conditions within a single, continuous experiment, providing rapid kinetic data. researchgate.net The ability to acquire spectra frequently—every few seconds for fast reactions or less often for slower ones—allows for the creation of detailed reaction profiles and avoids the accumulation of unnecessarily large datasets. spectroscopyonline.com For complex systems, these in situ measurements provide critical data for building accurate kinetic models and understanding reaction mechanisms. spectroscopyonline.com

Continued Computational Modeling for Predictive Reactivity and Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity of this compound and for the rational design of new derivatives and synthetic pathways. DFT-based methods allow for the calculation of global and local reactivity descriptors, such as HOMO-LUMO energy gaps, chemical potential, and Parr functions. researchgate.netnih.govnih.gov These descriptors provide a quantitative measure of a molecule's electrophilic and nucleophilic character, helping to predict its behavior in chemical reactions. nih.govnih.gov

For example, computational studies have been integrated with synthetic work to understand the structure-activity relationships of novel benzamide (B126) derivatives synthesized from this compound. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are used to model the interaction of these synthesized compounds with biological targets, such as enzymes. nih.govnih.gov These simulations can predict binding energies and identify key interactions (e.g., hydrogen bonding, hydrophobic interactions) between the ligand and the active site of a protein, corroborating experimental findings and guiding the design of more potent molecules. nih.govnih.gov

Furthermore, DFT calculations are employed to investigate reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a deeper understanding of how a reaction proceeds. This predictive power accelerates the discovery of new reactions and catalysts, reducing the need for extensive empirical screening and enabling a more targeted approach to synthetic chemistry.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of (4-Chlorophenyl)sulfamyl chloride?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if applicable) to confirm substitution patterns and detect impurities. For sulfonyl chlorides, coupling with 35Cl^{35}Cl may require optimized relaxation delays.
  • X-ray Diffraction (XRD) : Single-crystal XRD using programs like SHELXL ( ) can resolve bond lengths and angles. Ensure proper cryogenic handling to prevent decomposition.
  • FT-IR : Monitor the S=O (~1350 cm1^{-1}) and S-Cl (~550 cm1^{-1}) stretching vibrations to verify functional groups.
  • Elemental Analysis : Validate stoichiometry via combustion analysis, especially for halogen content.

Q. How can reaction conditions be optimized to synthesize this compound with high yield and selectivity?

  • Methodological Answer :

  • Chlorination Protocols : Use SOCl2_2 or PCl5_5 in anhydrous solvents (e.g., dichloromethane) under inert atmosphere ().
  • Temperature Control : Maintain temperatures below 0°C during sulfonamide chlorination to suppress side reactions (e.g., hydrolysis).
  • Workup : Quench excess chlorinating agents with ice-cold water, followed by extraction with non-polar solvents (e.g., hexane) to isolate the product.
  • Purity Assessment : Compare melting points (e.g., 90–93°C for related sulfonyl chlorides; ) and HPLC retention times against standards.

Advanced Research Questions

Q. How can computational chemistry and crystallographic refinement resolve discrepancies in reported crystal structures of sulfamyl chloride derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometries using Gaussian or ORCA to predict bond parameters and compare with experimental XRD data ().
  • SHELX Refinement : Apply SHELXL ( ) for anisotropic displacement parameter refinement. Use WinGX/ORTEP ( ) to visualize thermal ellipsoids and detect disorder.
  • Twinned Data Handling : For crystals with twinning (common in sulfonyl chlorides), employ SHELXD ( ) for dual-space structure solution.
  • Validation Tools : Cross-check with CIF validation reports (e.g., PLATON) to identify outliers in bond angles or torsional strain.

Q. What mechanistic insights can explain contradictory reactivity trends observed in this compound under nucleophilic substitution?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols).
  • Isotopic Labeling : Introduce 18O^{18}O in sulfonyl groups to track oxygen exchange during hydrolysis ().
  • Theoretical Modeling : Perform transition-state calculations (e.g., NEB method) to compare activation barriers for competing pathways.
  • Steric vs. Electronic Effects : Analyze substituent impacts via Hammett plots using para-substituted aryl derivatives ( ).

Q. How can sulfamyl chloride derivatives be integrated into functional materials (e.g., MOFs or ion-selective sensors)?

  • Methodological Answer :

  • Coordination Polymers : React with transition metals (e.g., Zn2+^{2+}) under solvothermal conditions to form sulfonamide-linked MOFs ().
  • Ion-Selective Electrodes : Incorporate into PVC membranes with KTcClPB (potassium tetrakis(4-chlorophenyl)borate; ) for chloride ion detection. Optimize selectivity via potentiometric titration.
  • Surface Functionalization : Use Mitsunobu conditions to graft onto silica nanoparticles for catalytic applications.

Methodological Notes for Data Interpretation

  • Contradictory Solubility Data : Cross-reference DSC (differential scanning calorimetry) with XRD to distinguish polymorphism vs. solvate formation ().
  • Safety Considerations : Store at -20°C ( ) under nitrogen to prevent moisture-induced degradation. Use GHS-compliant protocols ( ) for handling corrosive by-products.

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